Convallamaroside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

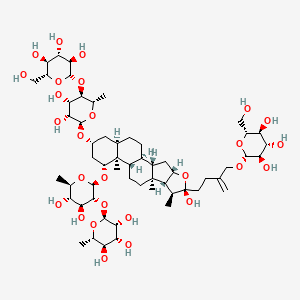

Convallamaroside is a steroid saponin.

科学的研究の応用

Anti-Angiogenic Properties

Overview

Convallamaroside has been studied for its significant anti-angiogenic effects, which are crucial in cancer therapy. Angiogenesis, the formation of new blood vessels, is a key process in tumor growth and metastasis. In a study conducted on mice, this compound demonstrated a marked inhibitory effect on new vessel formation induced by human kidney tumor cells, achieving statistical significance with p<0.001 .

Case Study

In an experimental model, the administration of this compound resulted in a decrease in the number of new vessels formed in response to sarcoma cells, further supporting its potential as an anti-cancer agent by targeting angiogenesis . This suggests that this compound may serve as a valuable compound in developing therapies aimed at inhibiting tumor growth through angiogenesis suppression.

Anticancer Activity

Mechanism of Action

Research indicates that steroidal saponins, including this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis in cancer cells, thus limiting their proliferation .

In Vitro and In Vivo Studies

Studies have shown that this compound can inhibit the growth of different cancer types, including breast and colon cancers. For instance, in vitro tests revealed that it could significantly reduce cell viability in cultured cancer cells . Furthermore, animal studies have corroborated these findings, demonstrating reduced tumor sizes when treated with this compound .

Other Pharmacological Applications

Antimicrobial and Anti-Inflammatory Effects

Beyond its anticancer properties, this compound exhibits antimicrobial and anti-inflammatory activities. Research has highlighted its potential use as an antibacterial and antifungal agent due to its ability to disrupt microbial membranes . Additionally, its anti-inflammatory properties may provide therapeutic benefits in conditions characterized by excessive inflammation.

Commercial Uses

Industrial Applications

this compound and other steroidal saponins are utilized in various industrial applications as surfactants and foaming agents. Their ability to lower surface tension makes them valuable in cosmetic formulations and other consumer products .

Summary Table of Applications

特性

CAS番号 |

52591-05-6 |

|---|---|

分子式 |

C57H94O27 |

分子量 |

1211.3 g/mol |

IUPAC名 |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13S,14R,16R,18R)-16-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]but-3-enyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-14-yl]oxy]-4,5-dihydroxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C57H94O27/c1-20(19-74-50-44(69)40(65)37(62)31(17-58)79-50)10-13-57(73)21(2)34-30(84-57)16-29-27-9-8-25-14-26(78-51-47(72)43(68)48(24(5)77-51)82-53-46(71)41(66)38(63)32(18-59)80-53)15-33(56(25,7)28(27)11-12-55(29,34)6)81-54-49(42(67)36(61)23(4)76-54)83-52-45(70)39(64)35(60)22(3)75-52/h21-54,58-73H,1,8-19H2,2-7H3/t21-,22-,23+,24-,25+,26+,27+,28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48-,49+,50+,51-,52-,53-,54-,55-,56-,57+/m0/s1 |

InChIキー |

FNDDEEUISKKDMU-VQDATVTDSA-N |

SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)O)O)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)OC1(CCC(=C)COC1C(C(C(C(O1)CO)O)O)O)O |

異性体SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4([C@@H](C[C@@H](C5)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O[C@@]1(CCC(=C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

正規SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)O)O)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)OC1(CCC(=C)COC1C(C(C(C(O1)CO)O)O)O)O |

同義語 |

convallamaroside |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。